1-Butyl-1H-benzo[d]imidazole hydrochloride
Overview
Description
1-Butyl-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a butyl group to the benzimidazole core enhances its lipophilicity, potentially improving its pharmacokinetic properties.
Mechanism of Action
Target of Action
1-Butyl-1H-benzo[d]imidazole hydrochloride is a derivative of imidazole, a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various targets due to their versatile structure . The interaction with these targets can lead to various changes in cellular processes, contributing to their broad range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
1-Butyl-1H-benzo[d]imidazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. The compound’s ability to form hydrogen bonds, electrostatic interactions, and van der Waals forces with biomolecules contributes to its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, these compounds can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and metabolism . The impact of this compound on cellular processes highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to the minor groove of DNA, forming non-covalent interactions that inhibit DNA-dependent processes . This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound can inhibit the activity of specific enzymes, such as topoisomerases, which are essential for DNA replication and repair . These molecular interactions contribute to the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein activity . These temporal effects highlight the importance of considering the stability and duration of exposure when studying the compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity . For example, high doses of benzimidazole derivatives have been associated with adverse effects, such as hepatotoxicity and nephrotoxicity . On the other hand, lower doses may be sufficient to achieve therapeutic effects without causing significant toxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting cellular metabolism and energy production . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . For example, benzimidazole derivatives have been shown to be transported by ABC transporters, which play a role in drug resistance and distribution . Additionally, the compound’s lipophilicity and ability to cross cell membranes can influence its distribution within different tissues and organs .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and nuclear proteins . Additionally, the compound’s localization to other organelles, such as mitochondria or lysosomes, can influence its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-1H-benzo[d]imidazole hydrochloride typically involves the alkylation of benzimidazole with butyl halides under basic conditions. One common method is the reaction of benzimidazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced benzimidazole derivatives, and various substituted benzimidazoles.
Scientific Research Applications
1-Butyl-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1-Butyl-1H-imidazole: Similar in structure but lacks the fused benzene ring.
1-Butyl-2-methyl-1H-benzo[d]imidazole: Contains an additional methyl group on the benzimidazole core.
1-Butyl-1H-benzo[d]imidazole: The non-hydrochloride form of the compound.
Uniqueness: 1-Butyl-1H-benzo[d]imidazole hydrochloride is unique due to its specific combination of the butyl group and the benzimidazole core, which can enhance its biological activity and solubility compared to other similar compounds.
Properties
IUPAC Name |
1-butylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13;/h4-7,9H,2-3,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRHKHOZMNMZNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-30-5 | |
Record name | 1H-Benzimidazole, 1-butyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5465-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5465-30-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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